2-(((4-(Methylsulfonyl)phenyl)amino)methyl)phenol

Catalog No.
S15459113
CAS No.
M.F
C14H15NO3S
M. Wt
277.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(((4-(Methylsulfonyl)phenyl)amino)methyl)phenol

Product Name

2-(((4-(Methylsulfonyl)phenyl)amino)methyl)phenol

IUPAC Name

2-[(4-methylsulfonylanilino)methyl]phenol

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

InChI

InChI=1S/C14H15NO3S/c1-19(17,18)13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h2-9,15-16H,10H2,1H3

InChI Key

WTSQIANDQINRRQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2O

2-(((4-(Methylsulfonyl)phenyl)amino)methyl)phenol, also known as 2-amino-4-(methylsulfonyl)phenol, is an aromatic compound characterized by a phenolic structure with a methylsulfonyl group and an amino group. This compound appears as a dark brown powder and has a molecular weight of approximately 187.22 g/mol. Its chemical formula is C₁₁H₁₃N₁O₂S, highlighting the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's solubility in water is limited, with reports indicating solubility between 1 to 5 mg/mL at room temperature .

The chemical behavior of 2-(((4-(Methylsulfonyl)phenyl)amino)methyl)phenol is primarily influenced by its functional groups:

  • Acid-Base Reactions: As an aromatic amine and phenol, it can engage in acid-base reactions, neutralizing acids to form salts and water. These reactions are exothermic .
  • Sulfonation: The methylsulfonyl group can undergo sulfonation reactions, typically facilitated by concentrated sulfuric acid, generating heat during the process .
  • Nitration: The compound can be nitrated using dilute nitric acid, which occurs rapidly due to the presence of electron-donating groups on the aromatic ring .

The synthesis of 2-(((4-(Methylsulfonyl)phenyl)amino)methyl)phenol can be achieved through several methods:

  • Direct Amination: The reaction of 4-(methylsulfonyl)aniline with formaldehyde in the presence of a catalyst can yield the desired compound.
  • Reduction Reactions: Starting from nitro or halogenated derivatives of phenols, reduction processes can convert these intermediates into the amino phenol structure.
  • Sulfonation followed by Amination: A sequential approach where a phenolic compound is first sulfonated and then aminated can also be employed to synthesize this compound.

2-(((4-(Methylsulfonyl)phenyl)amino)methyl)phenol has potential applications in various fields:

  • Pharmaceuticals: Due to its possible anti-inflammatory properties, it may serve as a lead compound for drug development.
  • Dyes and Pigments: The compound's aromatic nature allows it to be utilized in dye formulations.
  • Antioxidants: Compounds with similar structures are often explored for use as antioxidants in plastics and lubricants .

Several compounds share structural similarities with 2-(((4-(Methylsulfonyl)phenyl)amino)methyl)phenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-methylphenolContains an amino group and methyl groupCommonly used as an intermediate in dye synthesis
4-Amino-3-methylbenzenesulfonamideSulfonamide structure with an amino groupExhibits antibacterial properties
4-MethylsulfonylphenolSimilar sulfonyl group but lacks amino functionalityUsed in agricultural applications

The uniqueness of 2-(((4-(Methylsulfonyl)phenyl)amino)methyl)phenol lies in its specific arrangement of functional groups that may confer distinct biological activities not found in its analogs. Its potential for further pharmacological exploration makes it a subject of interest in medicinal chemistry.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

277.07726451 g/mol

Monoisotopic Mass

277.07726451 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

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